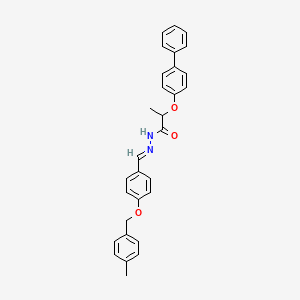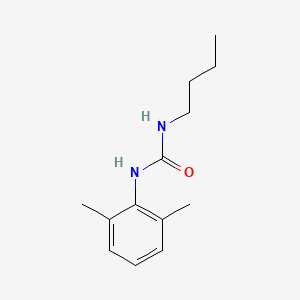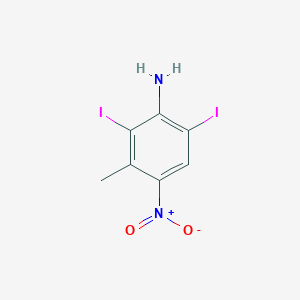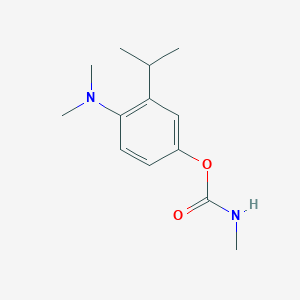
4-(Dimethylamino)-3-isopropylphenyl methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)-3-isopropylphenyl methylcarbamate is a chemical compound belonging to the carbamate family. It is known for its broad-spectrum insecticidal properties and is used in various agricultural and industrial applications. This compound is particularly effective due to its ability to inhibit acetylcholinesterase, an enzyme essential for nerve function in insects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-3-isopropylphenyl methylcarbamate typically involves the reaction of 4-(Dimethylamino)-3-isopropylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure high yield and purity. The process can be summarized as follows:
Starting Materials: 4-(Dimethylamino)-3-isopropylphenol and methyl isocyanate.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using solvents like dichloromethane or toluene. The temperature is maintained between 0°C to 25°C to control the reaction rate.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and higher production rates. The process involves:
Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, leading to improved efficiency and safety.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Dimethylamino)-3-isopropylphenyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium, temperature control.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low temperatures.
Substitution: Nucleophiles like amines or thiols; conditions: solvents like ethanol or methanol, ambient temperature.
Major Products Formed:
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted carbamates and ureas.
Wissenschaftliche Forschungsanwendungen
4-(Dimethylamino)-3-isopropylphenyl methylcarbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Employed in studies involving enzyme inhibition, particularly acetylcholinesterase.
Medicine: Investigated for its potential use in developing treatments for neurological disorders due to its enzyme inhibitory properties.
Industry: Utilized in the formulation of insecticides and pesticides for agricultural use.
Wirkmechanismus
The primary mechanism of action of 4-(Dimethylamino)-3-isopropylphenyl methylcarbamate involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter essential for nerve function. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve stimulation and eventual paralysis of the insect.
Molecular Targets and Pathways:
Acetylcholinesterase: The main target enzyme.
Pathways: Inhibition of acetylcholinesterase disrupts the normal function of the nervous system, leading to overstimulation and paralysis.
Vergleich Mit ähnlichen Verbindungen
Carbaryl: Another carbamate insecticide with similar enzyme inhibitory properties but different chemical structure.
Aldicarb: A highly toxic carbamate insecticide with a broader spectrum of activity.
Uniqueness: 4-(Dimethylamino)-3-isopropylphenyl methylcarbamate is unique due to its specific structural features, which confer distinct physicochemical properties and biological activity. Its isopropyl group enhances its lipophilicity, improving its ability to penetrate insect cuticles.
Eigenschaften
CAS-Nummer |
2635-19-0 |
|---|---|
Molekularformel |
C13H20N2O2 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
[4-(dimethylamino)-3-propan-2-ylphenyl] N-methylcarbamate |
InChI |
InChI=1S/C13H20N2O2/c1-9(2)11-8-10(17-13(16)14-3)6-7-12(11)15(4)5/h6-9H,1-5H3,(H,14,16) |
InChI-Schlüssel |
VUOHCVUWIJECAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC(=C1)OC(=O)NC)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


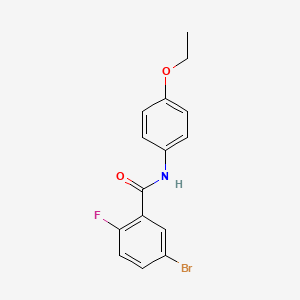
![N-Butyl-N'-[4-(diethylamino)phenyl]urea](/img/structure/B11952512.png)

![4-{[2-(Hexadecyloxy)-5-(methoxycarbonyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B11952531.png)

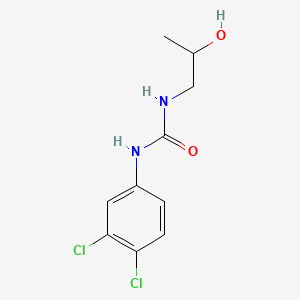
![1-Butyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11952562.png)
